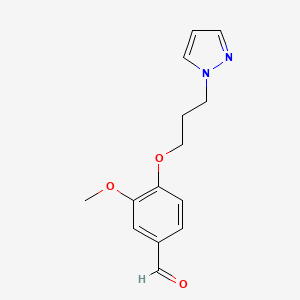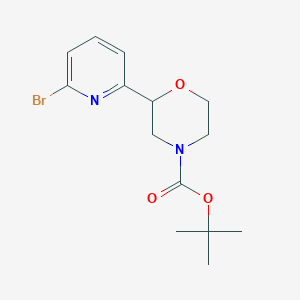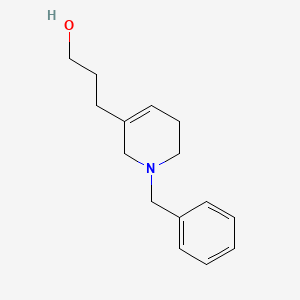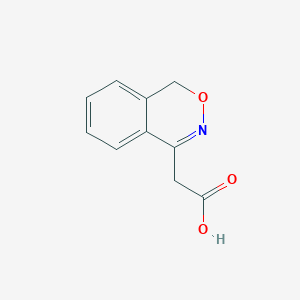
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride is a chemical compound that belongs to the class of pyridones It is characterized by the presence of an aminoethyl group and a hydroxyl group attached to a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride typically involves the reaction of 3-hydroxypyridin-4-one with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-aminoethyl)-3-ketopiperidin-4-one.
Reduction: Formation of 1-(2-aminoethyl)-3-hydroxypiperidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Studied for its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride involves its ability to interact with various molecular targets. The compound can chelate metal ions, which may play a role in its antioxidant and anti-inflammatory properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride can be compared with other similar compounds such as:
1-(2-aminoethyl)-3-hydroxypyridin-2-one: Similar structure but with the hydroxyl group at a different position.
1-(2-aminoethyl)-3-hydroxyquinolin-4-one: Contains a quinoline ring instead of a pyridine ring.
1-(2-aminoethyl)-3-hydroxybenzene-4-one: Contains a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
| 36507-54-7 | |
Formule moléculaire |
C7H11ClN2O2 |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-4-9-3-1-6(10)7(11)5-9;/h1,3,5,11H,2,4,8H2;1H |
Clé InChI |
HRTXJFNVSVXNSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C(C1=O)O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)



![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/no-structure.png)

![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
